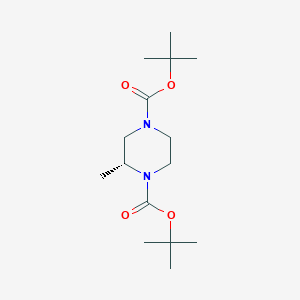

(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Applications in Medicinal Chemistry

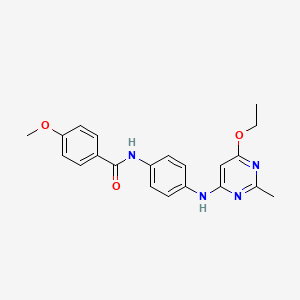

A study by Altenbach et al. (2008) explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of these compounds in therapeutic applications such as anti-inflammatory agents and in pain management. The research highlights the optimization process for enhancing potency, with modifications to the core moieties, including variations similar to the structural framework of (R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate (Altenbach et al., 2008).

Chiral Auxiliary and Enantioselective Synthesis

Studer et al. (1995) introduced both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as chiral auxiliaries in dipeptide synthesis, showcasing its use in preparing enantiomerically pure compounds. This research underscores the versatility of similar compounds in stereoselective synthesis and their role as chiral building blocks (Studer et al., 1995).

Hydroformylation and Synthesis of Amino Acid Derivatives

Kollár and Sándor (1993) reported on the highly stereoselective hydroformylation of a derivative closely related to this compound. This study presents the compound as an intermediate in synthesizing valuable homochiral amino acid derivatives, demonstrating the compound's importance in organic synthesis and the pharmaceutical industry (Kollár & Sándor, 1993).

Polymer Science and Endosomolytic Properties

Ferruti et al. (2000) investigated the synthesis and biological properties of poly(amido-amine)s incorporating 2-methylpiperazine units, revealing their potential as endosomolytic polymers. This application is crucial for drug delivery systems, where efficient escape from endosomal compartments is desired to enhance therapeutic efficacy (Ferruti et al., 2000).

Asymmetric Catalysis and Ligand Development

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups, showing excellent enantioselectivities in asymmetric hydrogenation. This research illustrates the potential of utilizing this compound analogs in catalysis, specifically in creating chiral environments for selective reactions (Imamoto et al., 2012).

特性

IUPAC Name |

ditert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNVNIIMKCRIO-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2727384.png)

![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)